molecular formula C82H14O2 B3029281 [6,6]-Phenyl-C71-butyric Acid Methyl Ester CAS No. 609771-63-3

[6,6]-Phenyl-C71-butyric Acid Methyl Ester

Cat. No. B3029281
CAS RN: 609771-63-3
M. Wt: 1031.0 g/mol
InChI Key: AZSFNTBGCTUQFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[6,6]-Phenyl-C71-butyric Acid Methyl Ester” (PCBM) is a type of methanofullerene . It has better diffusion in organic molecules than fullerenes (C60) and high electron mobility, which allows it to be used as an electron acceptor in major electrochemical applications .


Synthesis Analysis

Methyl esters like PCBM can be synthesized through various methods. One efficient method involves the use of polymer-supported triphenylphosphine in the presence of 2,4,6-trichloro-1,3,5-triazine and Na2CO3 . Another approach involves a copper-catalyzed O-methylation of carboxylic acids using dimethyl sulfoxide (DMSO) as the methyl source .


Molecular Structure Analysis

The empirical formula of PCBM is C72H14O2, and it has a molecular weight of 910.88 . The structure of PCBM includes a fullerene core with a phenyl group and a butyric acid methyl ester group attached .


Chemical Reactions Analysis

Methyl esters like PCBM can undergo various chemical reactions. For instance, they can be hydrolyzed under either highly basic or acidic conditions . They can also undergo reactions with nucleophiles like RLi, RMgX, RCuLi, and enolates .


Physical And Chemical Properties Analysis

PCBM is a solid substance . It has a high electron mobility, which is beneficial for its role as an electron acceptor in electrochemical applications . The HOMO (Highest Occupied Molecular Orbital) energy level is 6.1 eV, and the LUMO (Lowest Unoccupied Molecular Orbital) energy level is 3.7 eV .

Scientific Research Applications

Photovoltaics and Organic Solar Cells

Electrochemical Devices

Mechanism of Action

Target of Action

The primary target of [6,6]-Phenyl-C71-butyric Acid Methyl Ester (PC71BM) is the electron transport chain in organic photovoltaic cells . It acts as an electron acceptor, facilitating the movement of electrons and thereby enhancing the efficiency of the photovoltaic cells .

Mode of Action

PC71BM interacts with its targets by accepting electrons from the donor materials in the photovoltaic cells . This interaction results in the creation of an electric current, which is then used to generate power .

Biochemical Pathways

PC71BM affects the electron transport pathway in organic photovoltaic cells . By accepting electrons from the donor materials, it facilitates the flow of electrons through the cell, enhancing the cell’s efficiency .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of PC71BM, we can discuss its properties in terms of its solubility and mobility. PC71BM is soluble in organic solvents and has high electron mobility . These properties contribute to its bioavailability in the photovoltaic cell, allowing it to effectively participate in electron transport .

Result of Action

The result of PC71BM’s action is the generation of an electric current in the photovoltaic cell . This current is then used to generate power. The use of PC71BM in photovoltaic cells has been shown to significantly improve their efficiency .

Action Environment

The action of PC71BM is influenced by environmental factors such as light and temperature. Light is necessary for the generation of electrons that PC71BM accepts, while temperature can affect the efficiency of electron transport . Furthermore, the stability of PC71BM can be affected by exposure to air and moisture, which can lead to degradation .

properties

InChI

InChI=1S/C82H14O2/c1-84-11(83)8-5-9-80(10-6-3-2-4-7-10)81-76-68-60-50-40-33-24-18-12-13-15-17-16-14(12)20-27-22(16)31-32-23(17)28-21(15)30-26(19(13)24)35-41(33)51(50)61-55-45(35)37(30)47-39(28)49-43(32)53-52-42(31)48-38(27)46-36-29(20)25(18)34(40)44(36)54(60)64-58(46)66-56(48)62(52)70-71-63(53)57(49)67-59(47)65(55)73(77(81)69(61)68)75(67)79(71)82(80,81)78(70)74(66)72(64)76/h2-4,6-7H,5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZSFNTBGCTUQFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC1(C23C14C5=C6C7=C8C9=C1C%10=C%11C9=C9C%12=C%13C%14=C%15C%16=C%17C%18=C%19C%20=C%21C%22=C%23C%24=C%25C%26=C%27C%28=C(C%14=C%14C%12=C%11C%11=C%14C%28=C%26C%12=C%11C%10=C%10C%12=C%25C%23=C%11C%10=C1C7=C%11C%22=C6C4=C%21C%19=C2C%17=C1C%15=C%13C2=C9C8=C5C2=C31)C%16=C%18C%27=C%24%20)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C82H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1031.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[6,6]-Phenyl-C71-butyric Acid Methyl Ester

CAS RN

609771-63-3
Record name [6,6]-Phenyl-C71-butyric acid methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=609771-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'H-Cyclopropa(8,25)(5,6)fullerene-C70-D5h(6)-3'-butanoic acid, 3'-phenyl-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0609771633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3'H-Cyclopropa[8,25][5,6]fullerene-C70-D5h(6)-3'-butanoic acid, 3'-phenyl-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3â?²H-Cyclopropa[8,25] [5,6]fullerene-C70-D5h(6)-3â?²butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[6,6]-Phenyl-C71-butyric Acid Methyl Ester
Reactant of Route 2
Reactant of Route 2
[6,6]-Phenyl-C71-butyric Acid Methyl Ester
Reactant of Route 3
Reactant of Route 3
[6,6]-Phenyl-C71-butyric Acid Methyl Ester
Reactant of Route 4
Reactant of Route 4
[6,6]-Phenyl-C71-butyric Acid Methyl Ester
Reactant of Route 5
Reactant of Route 5
[6,6]-Phenyl-C71-butyric Acid Methyl Ester
Reactant of Route 6
Reactant of Route 6
[6,6]-Phenyl-C71-butyric Acid Methyl Ester

Q & A

Q1: What is the molecular formula and weight of PC71BM?

A1: The molecular formula of PC71BM is C82H14O2, and its molecular weight is 1031.03 g/mol.

Q2: What spectroscopic data is available for PC71BM?

A2: PC71BM exhibits characteristic absorption peaks in the UV-Vis spectrum, with a broader and stronger absorption in the visible light region compared to its C60 analogue, PC61BM. [] This enhanced absorption contributes to improved light harvesting in OPV devices. []

Q3: What makes PC71BM suitable as an electron acceptor in OPVs?

A3: PC71BM possesses several properties that make it a suitable electron acceptor:

  • High electron affinity: PC71BM readily accepts electrons from donor materials upon photoexcitation. [, ]
  • Good electron mobility: It allows for efficient electron transport within the active layer of OPVs. [, ]
  • Solubility in common organic solvents: This enables solution-processing techniques for device fabrication. [, ]
  • Favorable energy level alignment with various donor polymers: This facilitates efficient charge separation at the donor/acceptor interface. [, ]

Q4: How does the choice of solvent affect the morphology and performance of PC71BM-based active layers?

A4: The choice of solvent significantly influences the morphology and photovoltaic performance of PC71BM-based active layers.

  • Solvent Additives: Using solvent additives like 1,8-diiodooctane (DIO) can control the self-assembly of the donor polymer and PC71BM, leading to finer phase separation and improved device performance. []
  • Solubility Considerations: Solvents with different solubility for the donor polymer and PC71BM can impact the crystallinity and domain sizes of each component, ultimately affecting charge transport properties. []
  • Alcohol Treatments: Post-treatment of the active layer with alcohols like methanol, ethanol, or 2-propanol can further optimize the morphology, leading to improved device performance. []

Q5: How does the alkyl side chain length of the donor polymer influence its compatibility with PC71BM?

A5: The length of alkyl side chains on the donor polymer can impact its compatibility with PC71BM and ultimately affect the morphology and performance of the active layer.

  • Shorter chains: Polymers with shorter side chains often exhibit stronger π−π interactions, leading to more ordered structures and potentially influencing the phase separation with PC71BM. []
  • Longer chains: Longer side chains may enhance solubility but could hinder intermolecular interactions, potentially impacting charge transport. [, ]
  • Branching: Branched alkyl side chains can influence the polymer's tendency to form nanowires, which can be beneficial for charge transport. []

Q6: What is the impact of thermal annealing on PC71BM-based OPV devices?

A6: Thermal annealing can improve the performance of PC71BM-based OPV devices by:

  • Enhancing crystallinity: Annealing can increase the crystallinity of both the donor polymer and PC71BM, improving charge transport properties. [, ]
  • Optimizing morphology: Annealing can induce favorable changes in the nanoscale morphology of the active layer, leading to better phase separation and increased interfacial area for exciton dissociation. []

Q7: What are the typical device architectures of PC71BM-based OPVs?

A7: PC71BM is utilized in both conventional and inverted OPV architectures:

    Q8: What are the challenges associated with using PC71BM in OPVs?

    A8: Despite its widespread use, PC71BM presents some challenges:

    • Limited absorption in the visible spectrum: PC71BM primarily absorbs in the UV and blue region, limiting its light-harvesting capabilities. []
    • Susceptibility to morphology changes: PC71BM can undergo crystallization and diffusion, leading to device degradation over time. []

    Q9: What are the alternatives to PC71BM as an acceptor material in OPVs?

    A9: Researchers are actively exploring alternatives to fullerene-based acceptors like PC71BM, including:

    • Non-fullerene acceptors: These materials offer advantages such as tunable energy levels, strong absorption in the visible spectrum, and potentially higher stability. [, ]
    • Small molecules: Small molecules with tailored structures and properties are being investigated as potential replacements for PC71BM. [, ]

    Q10: How does PC71BM interact with the donor material in the active layer?

    A10: PC71BM interacts with the donor material in the active layer through a combination of:

    • Phase separation: PC71BM and the donor material form distinct phases within the active layer, creating interfaces for exciton dissociation. [, ]
    • Energy level alignment: The energy levels of the donor's HOMO and PC71BM's LUMO must be appropriately aligned to facilitate efficient charge transfer. []

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.